molecular formula C14H14N4 B1336138 Diphenylethanedione dihydrazone CAS No. 4702-78-7

Diphenylethanedione dihydrazone

Cat. No. B1336138
CAS RN: 4702-78-7
M. Wt: 238.29 g/mol
InChI Key: ZWPOAAKGAFHAEX-HBKJEHTGSA-N
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Description

Diphenylethanedione dihydrazone, also known as Benzildihydrazone, is a chemical compound with the molecular formula C14H14N4 . It has a molecular weight of 238.29 g/mol . The IUPAC name for this compound is (E)-[(2E)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine .


Synthesis Analysis

The synthesis of hydrazones, including Diphenylethanedione dihydrazone, is typically achieved by combining suitable aldehydes with hydrazides . Various approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The specific synthesis process for Diphenylethanedione dihydrazone is not detailed in the available literature.


Physical And Chemical Properties Analysis

Diphenylethanedione dihydrazone has a molecular weight of 238.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 238.121846464 g/mol . The topological polar surface area is 76.8 Ų .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structure Analysis : Diphenylethanedione dihydrazone forms part of the synthesis of N,N’-bis-(3-quinolylmethylene)diphenylethanedione dihydrazone, which exhibits a unique 'L' shape molecular structure, facilitating hydrogen-bonded supramolecular rectangles through self-complementary molecules. This structure is further assembled by π-π interaction, as evidenced in a study analyzing its molecular structure and properties (Patra, Manna, & De, 2021).

Phase Morphology in Polyurethanes

  • Influence on Polyurethanes : Diphenylethanedione dihydrazone impacts the properties of segmented polyurethanes. In a study examining phase morphology, the use of dihydrazide of isophthalic acid (DIPA) showed a uniform macrolattice of micro-domains, suggesting its role in improving the micropahase separation in polyurethanes (Savelyev et al., 1998).

Macrocyclic Complex Synthesis

  • Macrocyclic Complex Formation : A study on the reaction of dimethyl tin(IV) dichloride with 1,2-diphenylethane-1,2-dione dihydrazone revealed the formation of macrocyclic complexes, characterized by various spectroscopic methods. These complexes showed distinct geometrical structures and were tested for anti-fungal activity against strains like Aspergillus fumigatus and Trichoderma harzianum (Ghani, 2017).

Octaazamacrocyclic Complexes

  • Schiff Base Macrocyclic Ligands : Diphenylethanedione dihydrazone was used to synthesize Schiff base octaazamacrocyclic ligands. These complexes were characterized for their antibacterial and anticancer activities, exhibiting potential therapeutic applications (Zafar et al., 2015).

Safety And Hazards

The safety data sheet for Benzil, a synonym for Diphenylethanedione dihydrazone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-[(2E)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2/b17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPOAAKGAFHAEX-HBKJEHTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C(=N/N)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylethanedione dihydrazone

CAS RN

4702-78-7
Record name Diphenylethanedione dihydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylethanedione dihydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GK Patra, AK Manna, D De - European Journal of Chemistry, 2021 - eurjchem.com
The synthesis, characterization, and theoretical studies of a novel hydrazine, N , N’ - bis -(3-quinolylmethylene)diphenylethanedione dihydrazone (1) has been reported. The molecular …
Number of citations: 2 www.eurjchem.com
PK Pal, S Mohapatra, AD Jana, GK Patra - Journal of Molecular Structure, 2012 - Elsevier
… in monoclinic space group P2 1 /n (Table 1) and the asymmetric unit contains three independent Cd II centers, and six N,N-bis(4-pyridylmethylene) diphenylethanedione dihydrazone …
Number of citations: 1 www.sciencedirect.com

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